molecular formula C24H21N3O2 B4851163 2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide

2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide

Cat. No. B4851163
M. Wt: 383.4 g/mol
InChI Key: NDCVURRRPBSUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide, also known as EPCQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPCQ belongs to the class of quinolinecarboxamides and has a molecular formula of C26H23N3O2.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood, but several studies have suggested that it acts by inhibiting various signaling pathways involved in cancer progression and inflammation. 2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. Additionally, 2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been reported to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has also been reported to inhibit the migration and invasion of cancer cells. Moreover, 2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammation.

Advantages and Limitations for Lab Experiments

2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be easily modified to improve its potency and selectivity. 2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has also been shown to exhibit low toxicity, making it a promising candidate for further development as a therapeutic agent. However, there are some limitations to the use of 2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Moreover, the mechanism of action of 2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood, which can make it challenging to design experiments to investigate its therapeutic potential.

Future Directions

Several future directions can be pursued in the research of 2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide. One potential avenue is to investigate the efficacy of 2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide in combination with other anti-cancer agents. Combination therapy has been shown to improve the efficacy of cancer treatment by targeting multiple signaling pathways involved in cancer progression. Another direction is to investigate the potential of 2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide as a neuroprotective agent in animal models of neurodegenerative diseases. Moreover, further studies are needed to elucidate the mechanism of action of 2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide and to identify its molecular targets. Overall, the research on 2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has shown promising results, and further investigation may lead to the development of a novel therapeutic agent for various diseases.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that 2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-(4-ethoxyphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been reported to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-2-29-19-12-10-17(11-13-19)23-15-21(20-8-3-4-9-22(20)27-23)24(28)26-16-18-7-5-6-14-25-18/h3-15H,2,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCVURRRPBSUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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